molecular formula C25H33N5O B1204905 Ergotaman CAS No. 34612-42-5

Ergotaman

Número de catálogo: B1204905
Número CAS: 34612-42-5
Peso molecular: 419.6 g/mol
Clave InChI: UDPQLCFGLBGHDF-IZKMSSHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ergotaman is an indole alkaloid fundamental parent and an indole alkaloid.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ergotamine is primarily known for its use in treating migraines and managing post-partum hemorrhage. Its mechanism of action involves vasoconstriction and modulation of neurotransmitter activity, particularly at serotonin receptors. The compound's pharmacological profile has led to its classification as an important therapeutic agent in neurology and obstetrics.

Key Pharmacological Effects:

  • Migraine Treatment : Ergotamine has been utilized for over 50 years to alleviate severe migraine attacks by inducing vasoconstriction in cranial blood vessels.
  • Post-partum Hemorrhage Management : The drug is effective in controlling excessive bleeding after childbirth due to its uterotonic properties.

Neuropharmacological Research

Recent studies have focused on the neuropharmacological effects of ergotamine, particularly its interaction with N-Methyl-D-Aspartate receptors (NMDARs). Research indicates that ergotamine acts as a selective antagonist at certain NMDAR subunits, which may prevent excessive calcium influx and neuronal apoptosis.

Findings from Neuropharmacological Studies:

  • Inhibition of NMDAR Activity : Ergotamine inhibits glutamate-evoked currents in NMDARs, suggesting a protective role against excitotoxicity associated with neurodegenerative conditions .
  • Neuroprotective Effects : The compound has shown potential antioxidant properties that could mitigate oxidative stress in neuronal cells .

Metabolomic Studies

Metabolomic profiling has revealed significant insights into the effects of ergotamine on brain function. Studies have identified specific metabolites that are dysregulated following ergotamine treatment, particularly in the brainstem and cerebral cortex.

Key Metabolomic Insights:

  • Dysregulation of Neurotransmitters : Changes in levels of epinephrine and 2-arachidonylglycerol were noted, indicating potential alterations in mood and cognitive functions .
  • Energy Metabolism Disruption : Metabolites such as isobutyryl-L-carnitine were found to be affected, suggesting implications for energy homeostasis in the brain .

Blood-Brain Barrier Penetration

Research has demonstrated that ergotamine can effectively cross the blood-brain barrier. This property is crucial for its therapeutic efficacy in treating central nervous system disorders.

Study Highlights:

  • In Vitro Studies : Experiments using primary porcine brain endothelial cells showed that ergotamine penetrates the blood-brain barrier rapidly, confirming its potential for central nervous system applications .

Case Studies and Clinical Applications

Clinical studies have reinforced the efficacy of ergotamine in treating migraines and managing post-partum hemorrhage. The following table summarizes notable case studies:

Study Application Results
Study 1 Migraine TreatmentSignificant reduction in attack frequency and severity among patients treated with ergotamine compared to placebo.
Study 2 Post-partum HemorrhageErgotamine administration resulted in rapid control of bleeding with minimal side effects reported.
Study 3 Neuroprotective PotentialEvidence of reduced neuronal apoptosis in animal models treated with ergotamine under excitotoxic conditions.

Propiedades

Número CAS

34612-42-5

Fórmula molecular

C25H33N5O

Peso molecular

419.6 g/mol

Nombre IUPAC

(1S,2S,4R)-N-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-amine

InChI

InChI=1S/C25H33N5O/c1-28-14-16(10-19-18-4-2-5-20-24(18)17(13-26-20)11-22(19)28)12-27-23-15-30-9-8-29-7-3-6-21(29)25(30)31-23/h2,4-5,10,13,16,21-23,25-27H,3,6-9,11-12,14-15H2,1H3/t16-,21-,22+,23+,25-/m0/s1

Clave InChI

UDPQLCFGLBGHDF-IZKMSSHQSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5

SMILES isomérico

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN[C@H]5CN6CCN7CCC[C@H]7[C@@H]6O5

SMILES canónico

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergotaman
Reactant of Route 2
Ergotaman
Reactant of Route 3
Ergotaman
Reactant of Route 4
Ergotaman
Reactant of Route 5
Ergotaman
Reactant of Route 6
Ergotaman

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.